molecular formula C11H14 B1612009 4-(3-Methylphenyl)-1-butene CAS No. 92367-45-8

4-(3-Methylphenyl)-1-butene

Cat. No. B1612009
CAS RN: 92367-45-8
M. Wt: 146.23 g/mol
InChI Key: AESZECWJWBRCOR-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-1-butene, also known as 4-tert-butylstyrene, is an organic compound that is used in a variety of applications, including the synthesis of polymers, pharmaceuticals, and other materials. 4-(3-Methylphenyl)-1-butene is a highly reactive compound, which makes it an ideal starting material for a number of chemical transformations.

Scientific Research Applications

Reactivity with π-Bonds

A study by Kinjo et al. (2007) investigated the reactivity of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne with butenes, resulting in the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. This study highlights the potential of 4-(3-Methylphenyl)-1-butene derivatives in stereospecific reactions involving π-bonds.

Unexpected Reactions under Rupe Conditions

Dabdoub et al. (1998) studied the unexpected reaction of 1-butyltelluro-4-phenyl-1-buten-3-yne under Rupe reaction conditions, leading to the formation of a 2-phenyl-3-(4-phenylbut-3-yn-1-enyltelluro)tellurophene instead of the anticipated α,β-unsaturated ketone (Dabdoub et al., 1998). This research indicates the unpredictable behavior of similar compounds in complex chemical reactions.

Electrochemical Preparation and Reactions

The electrochemical preparation and reactions of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene were explored by Uneyama et al. (1983). They demonstrated selective preparation of different compounds through electrooxidative processes, highlighting the utility of 4-(3-Methylphenyl)-1-butene derivatives in electrochemical syntheses (Uneyama et al., 1983).

Polymerization Studies

Yao et al. (2015) researched the polymerization of (E)-1-(4-Methylphenyl)-1,3-butadiene, a compound closely related to 4-(3-Methylphenyl)-1-butene. They achieved stereo 3,4-syndioselective polymerization, contributing to the understanding of how 4-(3-Methylphenyl)-1-butene derivatives might behave in polymerization processes (Yao et al., 2015).

Living Anionic Polymerization

Zhang and Ruckenstein (1999) investigated the living anionic polymerization of a novel bifunctional monomer, 4-(vinylphenyl)-1-butene. Their study provides insights into the polymerization behavior of similar compounds, indicating potential applications in the synthesis of functional polymers and block copolymers (Zhang & Ruckenstein, 1999).

Nucleophilic Substitution and Elimination Reactions

Toteva and Richard (1996) examined the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions, using derivatives similar to 4-(3-Methylphenyl)-1-butene. This study aids in understanding how such compounds react in different chemical environments (Toteva & Richard, 1996).

Continuous Flow Synthesis

Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including compounds related to 4-(3-Methylphenyl)-1-butene. Their research contributes to the development of scalable synthesis methods for such compounds (Viviano et al., 2011).

properties

IUPAC Name

1-but-3-enyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-3-4-7-11-8-5-6-10(2)9-11/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESZECWJWBRCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593175
Record name 1-(But-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)-1-butene

CAS RN

92367-45-8
Record name 1-(But-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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